molecular formula C8H10N2O5S2 B4989185 3-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid

3-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid

Cat. No.: B4989185
M. Wt: 278.3 g/mol
InChI Key: LUABUBHWGQSGGY-UHFFFAOYSA-N
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Description

3-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid is a complex organic compound that features a thiophene ring substituted with a carbamoyl group and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid typically involves multiple steps. One common method involves the initial formation of the thiophene ring, followed by the introduction of the carbamoyl and sulfonylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 3-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Sulfonylamino compounds: Molecules with sulfonylamino groups attached to various aromatic or aliphatic backbones.

    Carbamoyl compounds: Compounds featuring carbamoyl groups attached to different core structures.

Uniqueness

3-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid is unique due to the specific combination of functional groups and the resulting properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.

Properties

IUPAC Name

3-[(5-carbamoylthiophen-3-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S2/c9-8(13)6-3-5(4-16-6)17(14,15)10-2-1-7(11)12/h3-4,10H,1-2H2,(H2,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUABUBHWGQSGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)NCCC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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